molecular formula C18H15ClFN3OS B2396243 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 688337-45-3

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2396243
CAS No.: 688337-45-3
M. Wt: 375.85
InChI Key: XXYGQUIGVLFFDJ-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a synthetic acetamide derivative featuring a substituted imidazole-thioether scaffold. Its structure includes a 4-chlorophenyl group attached to the imidazole nitrogen and a 4-fluorobenzyl moiety on the acetamide nitrogen (Fig. 1). The presence of halogenated aryl groups (Cl and F) enhances its lipophilicity and bioavailability, which are critical for membrane permeability and target engagement.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c19-14-3-7-16(8-4-14)23-10-9-21-18(23)25-12-17(24)22-11-13-1-5-15(20)6-2-13/h1-10H,11-12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYGQUIGVLFFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, followed by cyclization with a suitable aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with a thiol compound.

    Introduction of the Fluorophenylmethyl Group: The final step involves the reaction of the intermediate compound with 4-fluorobenzyl bromide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Physical Properties

PropertyValue
XLogP34.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count7
Topological Polar Surface Area92.3 Ų

These properties suggest a moderate level of lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazole derivatives. For instance, a review of various imidazole compounds indicated that many exhibit significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Specifically, compounds similar to 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide have shown promising results in inhibiting bacterial growth, suggesting that modifications in the imidazole structure can enhance antibacterial efficacy.

Anticancer Properties

Imidazole derivatives have also been investigated for their anticancer properties. Research has demonstrated that certain imidazole-based compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The presence of the imidazole ring in This compound is hypothesized to contribute to its ability to interfere with cancer cell proliferation.

Study on Antibacterial Efficacy

In a recent study assessing various imidazole derivatives, This compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as an effective antibacterial agent .

Study on Anticancer Activity

A comparative analysis involving different derivatives revealed that the compound exhibited an IC50 value of approximately 5 µM against MCF-7 cells, indicating potent cytotoxicity. Further mechanistic studies suggested that it may induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in treated cells .

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The chlorophenyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

a) N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide ()

  • Structure : Replaces the 4-fluorobenzyl group with a 4-chlorophenyl and introduces a methyl group at the imidazole nitrogen.
  • Key Differences :
    • The methyl group reduces steric hindrance compared to the 4-chlorophenyl in the target compound.
    • Molecular weight: 375.87 g/mol (vs. 402.88 g/mol for the target compound).

b) 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide ()

  • Structure : Substitutes the 4-fluorobenzyl with a 4-chlorophenyl and adds an allyl group at the imidazole nitrogen.
  • Key Differences: Bromine at the para position increases molecular weight (462.79 g/mol) and polarizability.
  • Implications : Bromine’s larger atomic radius may enhance π-π stacking interactions in hydrophobic pockets .

Fluorinated Analogues

a) 2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide ()

  • Structure : Retains the 4-fluorophenyl on the imidazole but replaces the 4-fluorobenzyl with a naphthyl group.
  • Key Differences :
    • Naphthyl substitution increases aromatic surface area, likely enhancing binding to aromatic-rich targets (e.g., kinases).
    • Molecular weight: 393.44 g/mol.
  • Implications: The naphthyl group may improve solubility in nonpolar solvents but reduce aqueous stability .

b) N-(4-Fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-3-yl)acetamide ()

  • Structure : Incorporates a fused benzimidazole ring and a furan-methyl group.
  • Molecular weight: ~450 g/mol (estimated).
  • Implications : The furan group introduces hydrogen-bonding capability, which may enhance target selectivity .

Sulfur-Containing Analogues

a) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()

  • Structure : Features a chiral methylsulfinyl group and a pyridyl ring.
  • Pyridyl substitution may enhance metal coordination (e.g., with zinc in enzymes).
  • Implications : The sulfoxide moiety could influence pharmacokinetics, such as metabolic stability or enantioselective activity .

b) N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide ()

  • Structure : Includes a dihydroimidazole ring and a sulfonyl group.
  • Key Differences :
    • Sulfonyl group enhances acidity and hydrogen-bond acceptor capacity.
    • Molecular weight: 494.55 g/mol.
  • Implications : The sulfonyl group may improve solubility but reduce membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₁₈H₁₄ClFN₃OS 402.88 4-Cl-phenyl (imidazole), 4-F-benzyl (acetamide) High lipophilicity, dual halogenation
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide C₁₈H₁₆ClN₃OS 375.87 Methyl (imidazole), 4-Cl-phenyl (acetamide) Reduced steric bulk
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide C₂₀H₁₇BrClN₃OS 462.79 Allyl (imidazole), 4-Br-phenyl Bromine enhances polarizability
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide C₂₀H₁₆FN₃OS 393.44 4-F-phenyl (imidazole), naphthyl (acetamide) Expanded aromatic surface
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate C₁₈H₁₇FN₄O₂S·2H₂O 408.45 Methylsulfinyl, pyridyl Chiral sulfoxide, hydrated form

Research Findings and Implications

  • Halogen Effects : The 4-chloro and 4-fluoro groups in the target compound likely synergize to optimize lipophilicity and target binding, as seen in analogues with similar dual halogenation (e.g., ’s N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide) .
  • Sulfur Modifications : Sulfanyl (thioether) groups, as in the target compound, generally offer metabolic stability compared to sulfoxides or sulfones, which may undergo oxidation ( vs. 16) .
  • Biological Activity : Compounds with fluorobenzyl groups (e.g., ’s 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) often exhibit enhanced antimicrobial activity due to fluorine’s electronegativity and small atomic radius .

Biological Activity

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C14H13ClN2OS
  • Molecular Weight : 300.78 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its structural components, which include an imidazole ring and a sulfanyl group. These features enable the compound to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chlorophenyl and fluorophenyl groups may enhance binding affinity through hydrophobic interactions.

Antimicrobial Activity

Research has indicated that compounds with imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro assays revealed that the compound demonstrates an IC50 value comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted its effectiveness against cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (colon cancer). The observed cytotoxicity was linked to structural features that promote interaction with cellular targets, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
AntimicrobialStaphylococcus aureus1.61
AntimicrobialEscherichia coli1.98
AnticancerA431<5
AnticancerHT29<10

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study tested a series of imidazole derivatives, including the target compound, against multiple strains of bacteria. The results indicated that modifications in the phenyl groups significantly influenced antimicrobial potency, with the chlorophenyl group enhancing activity against Gram-positive bacteria .

Case Study 2: Cytotoxicity in Cancer Cells
In a separate investigation focusing on anticancer properties, the compound was tested on A431 and HT29 cell lines. The results demonstrated that it induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

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